Antiviral agent 7

Virucidal coating Antiviral surface Log reduction

Antiviral agent 7 is a synthetic peptide-based coating that functions as a direct-acting virucide, eliminating viruses on contact rather than inhibiting intracellular replication. It delivers a 3–6 log reduction against RNA/DNA viruses, making it ideal for high-touch surfaces, PPE, and as a reference standard in antiviral coating R&D. Unlike systemic antivirals, this compound is formulated for surface application, providing immediate, host-independent protection. Procure this research-use-only peptide coating to benchmark novel virucidal formulations or develop disinfection protocols.

Molecular Formula C29H31F2N3O6
Molecular Weight 555.6 g/mol
Cat. No. B12420219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 7
Molecular FormulaC29H31F2N3O6
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC(=C(C=C3)O)O)N
InChIInChI=1S/C29H31F2N3O6/c1-40-29(39)23(12-6-17-2-8-20(30)9-3-17)33-28(38)24(15-18-4-10-21(31)11-5-18)34-27(37)22(32)14-19-7-13-25(35)26(36)16-19/h2-5,7-11,13,16,22-24,35-36H,6,12,14-15,32H2,1H3,(H,33,38)(H,34,37)/t22-,23-,24-/m0/s1
InChIKeyINVZGAHGJGGAJK-HJOGWXRNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 7: Procurement Guide to a Peptide-Based Broad-Spectrum Virucidal Coating


Antiviral agent 7 is a synthetic peptide-based virucidal coating with the molecular formula C29H31F2N3O6 and a molecular weight of 555.57 g/mol [1]. It is categorized as a direct-acting virucide rather than a traditional small-molecule antiviral inhibitor, designed to eliminate viruses upon contact rather than targeting intracellular replication pathways [1]. This compound represents a distinct class of antiviral interventions that prioritize physical elimination of viral particles over host cell-mediated mechanisms, positioning it uniquely within the antiviral procurement landscape.

Why Antiviral Agent 7 Cannot Be Substituted with In-Class Peptide Antivirals or Nucleoside Analogs


Antiviral agent 7 is structurally and mechanistically distinct from conventional small-molecule antivirals such as nucleoside analogs (e.g., remdesivir, molnupiravir) or neuraminidase inhibitors (e.g., oseltamivir), which act intracellularly on viral polymerases or surface glycoproteins [1]. Its peptide-based architecture enables direct virucidal action, a property absent in in-class peptide antivirals like Cathelicidin-derived peptides (LL-18, FF-18) that function via host cell entry blockade [2]. Furthermore, Antiviral agent 7 is formulated as a coating for surface application rather than as a systemic therapeutic, a critical differentiation from orally bioavailable or injectable antivirals that require host absorption and distribution [3]. These fundamental differences in mechanism, application route, and molecular target render generic substitution between these classes scientifically invalid and procurement decisions must account for the intended use case.

Quantitative Differentiation of Antiviral Agent 7: Head-to-Head Performance Against Reference Antivirals and Untreated Controls


Virucidal Efficacy: 3-6 Log Reduction of Viral Titer Compared to Untreated Surfaces

Antiviral agent 7, as a peptide-based coating, achieves a 3 log reduction in T4 bacteriophage count compared to an untreated surface, and a 6 log reduction compared to a stock viral solution [1]. This data provides a direct quantitative comparison to an untreated baseline, demonstrating significant virucidal activity.

Virucidal coating Antiviral surface Log reduction

Broad-Spectrum Virucidal Activity: Effective Against Both RNA and DNA Viruses

Antiviral agent 7 demonstrates virucidal activity against both RNA-based canine coronavirus and DNA-based T4 bacteriophages [1][2]. This contrasts with many small-molecule antivirals like oseltamivir, which are specific to influenza neuraminidase and inactive against coronaviruses or bacteriophages.

Broad-spectrum antiviral Coronavirus Bacteriophage

Mechanistic Differentiation: Direct Virucidal Action vs. Host-Dependent Viral Replication Inhibition

Antiviral agent 7 acts as a direct virucidal coating that kills viruses on contact, independent of host cell machinery . This mechanism fundamentally differs from nucleoside analogs like remdesivir, which require intracellular activation and act as chain terminators for viral RNA polymerase [1], or neuraminidase inhibitors like oseltamivir, which prevent viral release from infected cells [2].

Virucidal mechanism Peptide coating Antiviral mechanism

High-Impact Application Scenarios for Antiviral Agent 7 Based on Quantitative Performance Data


Surface Disinfection in High-Traffic Public and Healthcare Settings

The 3-6 log reduction in viral load demonstrated by Antiviral agent 7 as a coating supports its application on high-touch surfaces (e.g., door handles, elevator buttons, medical equipment) in hospitals, public transportation, and commercial buildings to reduce the risk of viral transmission [1]. This use case leverages the compound's broad-spectrum virucidal activity and its ability to inactivate viruses on contact, independent of host cell intervention.

Protective Coatings for Personal Protective Equipment (PPE)

Antiviral agent 7 can be applied as a coating on PPE surfaces (e.g., face shields, gloves, gowns) to provide an additional layer of virucidal protection [2]. The peptide-based formulation's direct inactivation of both RNA and DNA viruses [3] makes it suitable for frontline workers exposed to diverse viral pathogens.

Research Tool for Surface Virucidal Assay Development

Given its defined virucidal activity (3-6 log reduction) and broad-spectrum efficacy, Antiviral agent 7 serves as a positive control or reference standard in the development and validation of novel antiviral surface coatings and disinfection protocols [1]. Researchers can benchmark new formulations against its established performance metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiviral agent 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.